1-(4-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

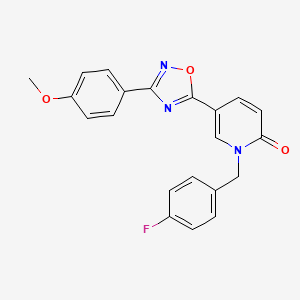

The compound 1-(4-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a 4-fluorobenzyl group at the N1 position and a 1,2,4-oxadiazole ring at the C5 position. The oxadiazole is further functionalized with a 4-methoxyphenyl group.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3/c1-27-18-9-4-15(5-10-18)20-23-21(28-24-20)16-6-11-19(26)25(13-16)12-14-2-7-17(22)8-3-14/h2-11,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBMEKSJIITQQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Substitution Reactions:

Cyclization to Form Pyridinone Core: The final step involves cyclization to form the pyridinone core, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives, including those containing pyridine and fluorobenzyl moieties. For instance, compounds similar to 1-(4-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have been reported to exhibit significant antibacterial and antifungal activities against various pathogens. A study indicated that oxadiazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity .

Antitumor Activity

Research has highlighted the antitumor potential of pyridine-based compounds. For example, derivatives of pyridin-2(1H)-one have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The presence of the oxadiazole moiety enhances these effects, making such compounds promising candidates for cancer therapy .

Central Nervous System Activity

Compounds with similar structures have been evaluated for their effects on the central nervous system (CNS). Studies suggest that they can exhibit both stimulant and depressant effects depending on their specific substituents. This dual activity is crucial for developing treatments for mood disorders and anxiety .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is essential .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization. Recent advancements in synthetic methodologies have improved yields and purity, facilitating the exploration of structure-activity relationships .

Structural Characterization

Crystallographic studies have provided insights into the molecular structure of this compound. The presence of hydrogen bonding interactions and π-π stacking in solid-state forms contributes to its stability and potentially influences its biological activity .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the benzyl group significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's structural features were correlated with its efficacy, suggesting a pathway for future drug development.

Case Study 2: Anticancer Properties

In vitro tests on derivatives similar to this compound revealed IC50 values below 10 µM against various cancer cell lines. These findings support further investigation into their mechanisms of action and potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Ring

Compound A : 5-[3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Pyridin-2(1H)-one (CAS 1223889-45-9)

- Structural Difference : The oxadiazole ring bears a 3-fluoro-4-methoxyphenyl group.

- This modification may improve binding to targets requiring strong dipole interactions (e.g., kinase active sites) but could reduce metabolic stability due to increased polarity .

Compound B : 5-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Pyridin-2(1H)-one

- Structural Difference : The oxadiazole is substituted with a 4-methylphenyl group.

- Compared to the target compound’s methoxy group, this substitution eliminates hydrogen-bonding capability, which may lower affinity for polar targets .

Compound C : 5-(3-(4-(Trifluoromethoxy)Phenyl)-1,2,4-Oxadiazol-5-yl)Pyridin-2(1H)-one (IACS-28258 intermediate, )

- Structural Difference : Features a 4-trifluoromethoxyphenyl group.

- Impact :

Substituent Effects on the Benzyl Group

Compound D : 1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)Phenyl)-1,2,4-Oxadiazol-5-yl)Pyridin-2(1H)-one ()

- Structural Difference : The benzyl group is 3-bromo-substituted .

- However, it may also increase molecular weight and reduce bioavailability compared to the target compound’s smaller 4-fluoro substituent .

Compound E : 1-((3-(2-Aminoethyl)-1,2,4-Oxadiazol-5-yl)Methyl)Pyridin-2(1H)-one Hydrochloride ()

- Structural Difference: Replaces the benzyl group with a 2-aminoethyl-oxadiazole chain.

- Impact: The aminoethyl group introduces a basic amine, improving water solubility and enabling salt formation (e.g., hydrochloride). This contrasts with the target compound’s neutral 4-fluorobenzyl group, which prioritizes lipophilicity over solubility .

Biological Activity

The compound 1-(4-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 357.36 g/mol. The structure features a pyridine ring substituted with an oxadiazole moiety and a fluorobenzyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) .

- Mechanism of Action : The anticancer activity is often attributed to the activation of apoptotic pathways. Research indicates that these compounds can enhance p53 expression and activate caspase-3, leading to increased apoptosis in cancer cells .

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has also been explored. Compounds similar to the one have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances antibacterial activity .

Anti-inflammatory Activity

In vitro studies have indicated that certain oxadiazole derivatives possess anti-inflammatory properties. These compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, modifications in the substituents on the oxadiazole ring can lead to improved inhibition rates compared to traditional anti-inflammatory drugs .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at MDPI, several oxadiazole derivatives were synthesized and tested for their cytotoxic effects against MCF-7 cells. The most potent compound exhibited an IC50 value of 15.63 µM, comparable to Tamoxifen . The study utilized Western blot analysis to confirm the activation of apoptotic pathways.

Case Study 2: Antibacterial Screening

A comprehensive screening of various oxadiazole derivatives revealed that specific substitutions significantly enhance antibacterial efficacy. One derivative demonstrated potent activity against Bacillus subtilis with an MIC value lower than standard antibiotics .

Research Findings Summary

| Activity | IC50 Values | Cell Lines/Organisms | Mechanism |

|---|---|---|---|

| Anticancer | 0.12 - 15.63 µM | MCF-7, A549 | Apoptosis via p53/caspase activation |

| Antibacterial | Varies | E. coli, S. aureus | Inhibition of bacterial growth |

| Anti-inflammatory | Varies | COX-1 & COX-2 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.